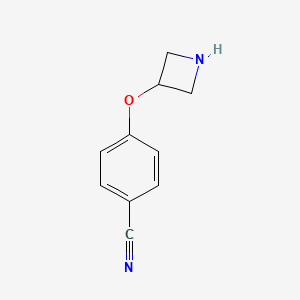

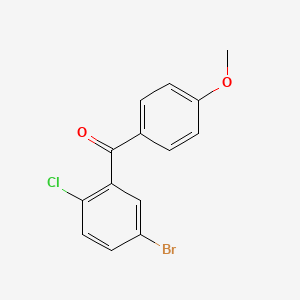

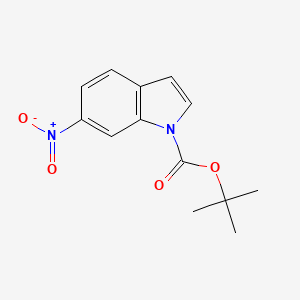

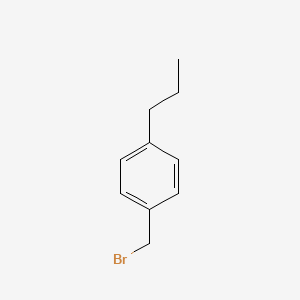

(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone

描述

5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone, also known as 5-BCPM, is a compound used in a variety of scientific research applications. It is a colorless, crystalline solid, with a molecular weight of 284.39 g/mol. 5-BCPM is a versatile compound, with a wide range of uses in the laboratory. It has been used in the synthesis of various compounds, as well as in the development of new drug candidates. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are discussed in In addition, potential future directions for research are explored.

科学研究应用

Synthesis of Enantiomerically Pure Compounds

This compound serves as a precursor in the synthesis of enantiomerically pure diarylethanes, which are crucial for the development of new pharmaceutical agents. The key step involves the resolution of a related acetic acid derivative by crystallization, yielding optically pure enantiomers. These enantiomers are essential for studying the structure-activity relationship (SAR) of new stereogenic centers in medicinal chemistry .

Development of Antidiabetic Agents

(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone is used in the improved synthesis of Dapagliflozin , a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor. SGLT2 inhibitors are a class of medications used to treat type 2 diabetes by preventing glucose reabsorption in the kidneys .

Creation of SGLT2 Inhibitors

The compound is integral in the modification of the diarylmethane aglycone in known SGLT2 inhibitors. It acts as a building block for incorporating the diarylethane aglycone during the synthesis, which is a strategy to improve hypoglycemic activity .

属性

IUPAC Name |

(5-bromo-2-chlorophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c1-18-11-5-2-9(3-6-11)14(17)12-8-10(15)4-7-13(12)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEQZZXEZYUFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624872 | |

| Record name | (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

333361-49-2 | |

| Record name | (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B1290067.png)

![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)

![2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine](/img/structure/B1290089.png)